DOTMP Ho-166 - 633308-23-3

DOTMP Ho-166

Catalog Number: EVT-10908501
CAS Number: 633308-23-3
Molecular Formula: C12H30HoN4O12P4-2
Molecular Weight: 712.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DOTMP HO-166 is used in skeletal targeted radiotherapy (STR). SRT is designed to be used in combination with high-dose chemotherapy producing a direct therapeutic effect on the tumor sites in the bone plus a general bone-marrow effect to destroy myeloma cells in the bone marrow. It is an experimental therapy that is being developed by NeoRx Corporation.
Overview

DOTMP Ho-166, or 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene-phosphonic acid complexed with holmium-166, is a radiopharmaceutical compound primarily investigated for its applications in targeted skeletal radiotherapy. This compound is designed to deliver therapeutic radiation directly to bone tissues affected by malignancies such as multiple myeloma and bone metastases. The unique properties of holmium-166, including its beta emission and gamma rays, make it suitable for both therapeutic and imaging purposes.

Source

Holmium-166 is produced through neutron activation of natural holmium or dysprosium isotopes in nuclear reactors. The most common method involves irradiating holmium-165 with thermal neutrons to produce holmium-166 via the reaction 165Ho(n,γ)166Ho^{165}\text{Ho}(n,\gamma)^{166}\text{Ho} . This production method ensures high purity and specific activity necessary for medical applications.

Classification

DOTMP Ho-166 is classified as a small molecule radiopharmaceutical within the investigational drug category. It falls under the broader classification of therapeutic agents used in oncology for targeted radiotherapy .

Synthesis Analysis

Methods

The synthesis of DOTMP Ho-166 involves several steps:

  1. Preparation of DOTMP: The ligand 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene-phosphonic acid is synthesized through a multi-step chemical process involving the reaction of 1,2-propylene diamine with phosphorous acid and formaldehyde in acidic conditions .
  2. Radiolabeling: Holmium-166 chloride is obtained from irradiated holmium nitrate. The radiolabeling process involves mixing the synthesized DOTMP with a solution of holmium-166 chloride in a controlled environment to form the stable complex DOTMP Ho-166 .

Technical Details

The synthesis requires careful control of parameters such as pH and ligand concentration to optimize complexation yields. The reaction typically occurs at room temperature with adjustments made based on preliminary studies that indicate optimal conditions for maximum yield .

Molecular Structure Analysis

Structure

The molecular formula for DOTMP Ho-166 is C12H30HoN4O12P4C_{12}H_{30}HoN_{4}O_{12}P_{4}, indicating the presence of carbon, hydrogen, nitrogen, oxygen, phosphorus, and holmium atoms. The structure features a tetraazacyclododecane backbone with multiple phosphonic acid groups that facilitate chelation with holmium .

Data

The average molecular weight of DOTMP Ho-166 is approximately 712.215 g/mol. Its structural arrangement allows for effective binding to bone tissues while delivering therapeutic radiation directly to malignant sites .

Chemical Reactions Analysis

Reactions

DOTMP Ho-166 undergoes several chemical interactions upon administration:

  1. Complex Formation: The primary reaction involves the coordination between the phosphonic acid groups of DOTMP and the holmium ion to form a stable chelate.
  2. Radiation Emission: Upon decay, holmium-166 emits high-energy beta particles (1774.32 keV and 1854.9 keV) which are responsible for its therapeutic effects on tumor cells .

Technical Details

The stability of the DOTMP Ho-166 complex is crucial for its efficacy; studies have shown that it maintains significant stability under physiological conditions for extended periods .

Mechanism of Action

Process

The mechanism by which DOTMP Ho-166 exerts its therapeutic effects involves targeted delivery of radiation to bone tissues:

  1. Binding: The DOTMP ligand selectively binds to hydroxyapatite in bone tissue.
  2. Radiation Therapy: Once localized at the tumor site, the emitted beta particles induce cellular damage specifically in malignant cells while sparing surrounding healthy tissue.

Data

Studies indicate that DOTMP Ho-166 can effectively reduce tumor burden in preclinical models by delivering localized radiation doses that induce apoptosis in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

DOTMP Ho-166 exists as a solid compound at room temperature and is soluble in aqueous solutions due to its phosphonic acid groups.

Chemical Properties

The compound exhibits high stability under physiological conditions but may degrade under extreme pH levels or elevated temperatures. Its chelation with holmium ensures a prolonged biological half-life suitable for therapeutic applications .

Applications

DOTMP Ho-166 has several promising applications in medical science:

  1. Skeletal Targeted Radiotherapy: Primarily used for treating bone metastases and multiple myeloma by delivering localized radiation therapy.
  2. Diagnostic Imaging: The gamma emissions from holmium-166 can be utilized for imaging purposes, aiding in the visualization of tumor sites during treatment planning .
  3. Research Applications: Ongoing studies are investigating its effectiveness compared to other radiopharmaceuticals and exploring new formulations that enhance targeting capabilities.
Introduction to DOTMP Ho-166 in Targeted Radiotherapy

Historical Development of Bone-Seeking Radiopharmaceuticals

The evolution of bone-targeting radiopharmaceuticals represents a strategic shift toward organ-specific radiation delivery. Early agents like phosphorus-32 sodium phosphate demonstrated bone marrow affinity but caused excessive myelosuppression due to non-specific biodistribution. This limitation drove the development of phosphonate-chelated radionuclides, with samarium-153 ethylenediaminetetramethylenephosphonate (EDTMP) emerging as a pivotal agent for pain palliation in metastatic bone disease. However, the moderate beta energy (0.81 MeV) and 2.5-day half-life of samarium-153 constrained its ablative potential for marrow malignancies. These factors catalysed the investigation of higher-energy isotopes like holmium-166, coupled to advanced chelators capable of delivering myeloablative radiation doses while maintaining skeletal specificity [1] [3].

Table 1: Evolution of Bone-Targeting Radiopharmaceuticals

Radionuclide (Chelator)Maximum Beta Energy (MeV)Half-LifePrimary Historical Use
Phosphorus-32 (Free)1.7114.3 daysMyeloproliferative disorders
Samarium-153 (EDTMP)0.8146.3 hoursBone pain palliation
Rhenium-186 (HEDP)1.0790.6 hoursBone pain palliation
Holmium-166 (DOTMP)1.8526.8 hoursMyeloablation

Role of Holmium-166 in Ablative Radiotherapy

Holmium-166 possesses physical properties uniquely suited for skeletal radiotherapy. Its 26.8-hour half-life balances therapeutic practicality with radiation safety, allowing >90% decay within four days while enabling logistical coordination of stem cell rescue. The isotope emits high-energy beta particles (1.77 MeV [48%] and 1.85 MeV [51%]) with a mean soft tissue penetration of 4 mm—sufficient to irradiate trabecular bone and adjacent marrow spaces effectively. Unlike pure beta emitters, holmium-166 emits gamma photons (80.6 keV [6.6%]), enabling real-time biodistribution monitoring via single-photon emission computed tomography imaging. This theranostic capability facilitates patient-specific dosimetry, critical for ablative applications where precise radiation delivery is paramount [1] [3] [6].

Rationale for 1,4,7,10-Tetraazacyclododecane-1,4,7,10-Tetramethylene-Phosphonic Acid as a Chelator in Skeletal Targeting

1,4,7,10-Tetraazacyclododecane-1,4,7,10-Tetramethylene-Phosphonic Acid (DOTMP) belongs to the macrocyclic tetraazaphosphonate class, engineered for exceptional holmium chelation stability and bone mineral affinity. The molecular architecture features a cyclen backbone (12-membered tetraaza ring) with four methylenephosphonate arms. Phosphonate groups exhibit high affinity for hydroxyapatite, while the macrocyclic cavity provides kinetic inertness against transmetalation—a critical advantage over linear chelators like ethylenediaminetetramethylenephosphonate. Preclinical studies demonstrated that DOTMP achieves ligand-to-metal ratios as low as 1.5:1 while maintaining >99% radiochemical purity. Skeletal uptake studies in multiple myeloma patients revealed 19-39% (mean 28%) administered activity localizes to bone within hours post-infusion, with rapid renal clearance of unbound tracer minimizing non-target exposure. This selective retention enables marrow radiation doses exceeding 40 Gy while limiting non-skeletal organs to <2 Gy [1] [2] [8].

Table 2: Comparative Skeletal Targeting Efficiency

RadiopharmaceuticalMean Skeletal Uptake (%)Urinary Excretion (24h)Key Stability Metric
Holmium-166-DOTMP28%75-85%>99% radiochemical purity at 48h
Samarium-153-EDTMP55-75%35-55%~95% radiochemical purity at 4h
Holmium-166-EDTMP15-25%>90%Susceptible to transchelation

Chemical and Pharmacological Profile

Properties

CAS Number

633308-23-3

Product Name

DOTMP Ho-166

IUPAC Name

holmium-166;hydroxy-[[7-[[hydroxy(oxido)phosphoryl]methyl]-4,10-bis(phosphonomethyl)-1,4,7,10-tetrazacyclododec-1-yl]methyl]phosphinate

Molecular Formula

C12H30HoN4O12P4-2

Molecular Weight

712.21 g/mol

InChI

InChI=1S/C12H32N4O12P4.Ho/c17-29(18,19)9-13-1-2-14(10-30(20,21)22)5-6-16(12-32(26,27)28)8-7-15(4-3-13)11-31(23,24)25;/h1-12H2,(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)(H2,26,27,28);/p-2/i;1+1

InChI Key

PRYANEHDLFDXAN-IEOVAKBOSA-L

Canonical SMILES

C1CN(CCN(CCN(CCN1CP(=O)(O)O)CP(=O)(O)[O-])CP(=O)(O)O)CP(=O)(O)[O-].[Ho]

Isomeric SMILES

C1CN(CCN(CCN(CCN1CP(=O)(O)O)CP(=O)(O)[O-])CP(=O)(O)O)CP(=O)(O)[O-].[166Ho]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.